molecular formula C19H22N2O2 B8489042 6-((Dibenzylamino)methyl)morpholin-3-one

6-((Dibenzylamino)methyl)morpholin-3-one

Cat. No.: B8489042
M. Wt: 310.4 g/mol
InChI Key: NXVXQJHCVBSUDW-UHFFFAOYSA-N
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Description

6-((Dibenzylamino)methyl)morpholin-3-one is a morpholin-3-one derivative characterized by a dibenzylaminomethyl substituent at the 6-position of the morpholine ring. This compound is synthesized via catalytic hydrogenation of intermediates, such as 4-{4-[(5S)-5-((dibenzylamino)methyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, using palladium on activated carbon under hydrogen gas, yielding high purity (90.2%) .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

6-[(dibenzylamino)methyl]morpholin-3-one

InChI

InChI=1S/C19H22N2O2/c22-19-15-23-18(11-20-19)14-21(12-16-7-3-1-4-8-16)13-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,20,22)

InChI Key

NXVXQJHCVBSUDW-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Morpholin-3-one derivatives vary significantly based on substituents at the 4- and 6-positions. Key structural analogues include:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight Key Properties/Applications References
6-((Dibenzylamino)methyl)morpholin-3-one Dibenzylaminomethyl C₁₉H₂₁N₂O₂ 315.38 g/mol Apoptosis induction, pharmaceutical
6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one Chloromethyl, 4-methoxyphenylmethyl C₁₃H₁₆ClNO₃ 271.11 g/mol Intermediate in organic synthesis
6-Hydroxymethyl-morpholin-3-one Hydroxymethyl C₅H₉NO₃ 131.13 g/mol Solubility studies, chiral synthesis
6-[(2-Methylphenoxy)phenylmethyl]morpholin-3-one Phenoxy-phenylmethyl C₁₈H₁₉NO₃ 297.35 g/mol High boiling point (508.9°C)
4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one Nitrophenoxymethyl, 4-chlorophenyl C₁₇H₁₄ClN₂O₅ 364.76 g/mol Apoptosis in A549 lung cancer cells

Key Observations :

  • Dibenzylaminomethyl vs. Chloromethyl: The dibenzylamino group (electron-donating) enhances bioactivity in cancer cells, whereas chloromethyl (electron-withdrawing) is typically used as a synthetic intermediate .
  • Phenoxy vs. Nitrophenoxy: Phenoxy derivatives (e.g., ) exhibit higher thermal stability, while nitrophenoxy-substituted morpholinones (e.g., ) show pronounced apoptosis-inducing effects due to nitro group reactivity.

Physicochemical Properties

  • Boiling Points: Phenoxy-substituted morpholin-3-one (508.9°C) has a higher boiling point than the dibenzylaminomethyl derivative, likely due to increased molecular weight and aromatic interactions.
  • Solubility: Hydroxymethyl derivatives (e.g., 6-hydroxymethyl-morpholin-3-one) exhibit higher water solubility compared to hydrophobic dibenzylamino analogues .

Preparation Methods

Direct Amination Strategies

Direct amination methods involve introducing the dibenzylamino group to a preformed morpholinone scaffold. A prominent approach utilizes nucleophilic substitution reactions, where a halogenated morpholinone derivative reacts with dibenzylamine under basic conditions. For example, source demonstrates the use of copper(I) iodide and cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) to facilitate Ullmann-type coupling reactions. This method achieves C–N bond formation between aryl halides and amines, albeit with moderate yields (e.g., 3 mg isolated product in a similar system) .

Key considerations for this route include:

  • Catalyst selection : Copper-based catalysts (e.g., CuI) are preferred due to their ability to mediate cross-couplings without requiring inert atmospheres .

  • Solvent effects : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states .

  • Base optimization : Cs2CO3 proves effective in deprotonating amines, accelerating nucleophilic attack .

Reductive Amination Approaches

Reductive amination offers a streamlined pathway by condensing a ketone-containing morpholinone precursor with dibenzylamine in the presence of a reducing agent. While explicit data for 6-((Dibenzylamino)methyl)morpholin-3-one are limited, source outlines analogous reductive aminations for 6-methylmorpholin-3-one. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are typical reducing agents, operating under mild conditions (room temperature to 60°C) .

A hypothetical synthesis sequence might involve:

  • Ketone activation : The morpholin-3-one’s carbonyl group reacts with dibenzylamine to form an imine intermediate.

  • Reduction : The imine is reduced to the secondary amine using NaBH3CN in methanol .

  • Workup : Column chromatography purifies the product, with yields dependent on steric hindrance and electronic effects.

Multi-Step Synthesis via Intermediate Protection

Complex syntheses often employ protective groups to prevent undesired side reactions. Source details the use of tert-butoxycarbonyl (Boc) protection for morpholin-3-one derivatives. For instance, tert-butyl 3-oxomorpholine-4-carboxylate is synthesized via Boc anhydride activation in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), achieving 76% yield . This intermediate could undergo subsequent functionalization:

StepReactionConditionsYield
1Boc protectionDMAP, THF, 24 h, rt76%
2Dibenzylamino introductionCuI, Cs2CO3, DMSO, 130°C~40%*
3DeprotectionTrifluoroacetic acid (TFA), DCM85%*

*Hypothetical yields based on analogous transformations .

Catalytic Cross-Coupling Methods

Transition metal-catalyzed cross-couplings enable precise C–N bond formation. Source highlights a palladium-triphenylphosphine complex (Pd(PPh3)4) and copper iodide (CuI) in triethylamine, used for synthesizing substituted benzaldehydes . Adapting this to this compound would require:

  • A halogenated morpholinone (e.g., bromo or iodo derivative).

  • Dibenzylamine as the nucleophile.

  • Optimized ligand systems (e.g., Xantphos) to enhance catalytic activity .

Reaction parameters critical for success include:

  • Temperature : 45–130°C, balancing reaction rate and catalyst stability .

  • Solvent : Triethylamine or DMSO, depending on substrate solubility .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on efficiency, scalability, and practicality:

MethodAdvantagesLimitationsYield Range
Direct AminationShort synthetic routeRequires halogenated precursors30–50%
Reductive AminationMild conditionsLimited to ketone-containing substrates40–60%*
Intermediate ProtectionHigh selectivityMulti-step, time-intensive60–75%
Cross-CouplingVersatile for diverse aminesCostly catalysts, inert conditions25–45%

Mechanistic Insights and Side Reactions

Understanding side reactions is crucial for optimizing yields:

  • Over-alkylation : Excess dibenzylamine may lead to quaternary ammonium salts, mitigated by stoichiometric control .

  • Oxidative degradation : Morpholinone’s carbonyl group can undergo unwanted reductions, necessitating careful choice of reducing agents .

  • Catalyst poisoning : Sulfur-containing byproducts (e.g., from DMSO) may deactivate palladium catalysts, requiring ligand tuning .

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, especially for resolving stereochemistry .
  • NMR Spectroscopy : Employ ¹H/¹³C NMR to confirm the dibenzylamino group (δ ~3.8–4.2 ppm for N-CH₂ protons) and morpholinone carbonyl (δ ~170–175 ppm in ¹³C) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (ESI+ mode) .

Advanced: How can researchers evaluate the compound’s bioactivity against kinase targets?

Methodological Answer :
Design enzyme inhibition assays:

  • Kinase Assay : Use a FRET-based assay with ATP-competitive inhibitors. Monitor IC₅₀ values at varying concentrations (1 nM–10 µM) .
  • Binding Studies : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐₙ/kₒff) with immobilized kinase domains .
  • Cellular Validation : Test cytotoxicity in HEK293 or HeLa cells using MTT assays to distinguish target-specific effects .

Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?

Q. Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, ATP concentration) across labs .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed morpholinone) that may interfere with activity .
  • Structural Reanalysis : Re-examine stereochemistry via XRD if racemization is suspected during synthesis .

Basic: What strategies are effective for designing derivatives with improved solubility?

Q. Methodological Answer :

  • Polar Substituents : Introduce hydroxyl or amine groups at the 5-/6-positions of the morpholinone core via LiOH-mediated hydrolysis .
  • Salt Formation : Prepare hydrochloride salts using AcCl in CH₂Cl₂ to enhance aqueous solubility .
  • Prodrug Approach : Conjugate with PEGylated esters for slow release in physiological conditions .

Advanced: How can degradation pathways be elucidated under accelerated stability conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or oxidative stress (H₂O₂) .
  • LC-MS/MS Analysis : Identify degradation products (e.g., dibenzylamine via N-dealkylation) using a Q-TOF mass spectrometer .
  • Kinetic Modeling : Calculate degradation rate constants (k) at varying pH to predict shelf-life .

Advanced: What computational methods predict binding modes to protein targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3QAK for kinases) to simulate ligand-receptor interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Basic: How to validate HPLC methods for purity assessment?

Q. Methodological Answer :

  • System Suitability : Test column efficiency (N > 2000 plates), tailing factor (<2.0), and resolution (>1.5) .
  • ICH Guidelines : Validate linearity (R² > 0.999), LOD/LOQ (0.1–0.5 µg/mL), and recovery (98–102%) per ICH Q2(R1) .
  • Impurity Profiling : Compare retention times with reference standards (e.g., diphenylmethanone) .

Advanced: What mechanistic studies clarify the compound’s mode of action?

Q. Methodological Answer :

  • Isotopic Labeling : Synthesize ¹³C-labeled morpholinone to track metabolic fate via NMR .
  • Kinetic Isotope Effects : Compare kH/kD in deuterated solvents to identify rate-determining steps .
  • Cryo-EM : Resolve ligand-bound protein complexes at 3–4 Å resolution to visualize binding pockets .

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